Bienvenue dans la boutique en ligne BenchChem!

1-Benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine

Physicochemical property comparison Lipophilicity Molecular weight

1-Benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine is a disubstituted piperazine derivative bearing an N‑benzyl group and an N‑(4‑isopropylphenyl)sulfonyl moiety. It has the molecular formula C₂₀H₂₆N₂O₂S and a monoisotopic mass of 358.1715 Da.

Molecular Formula C20H26N2O2S
Molecular Weight 358.5g/mol
CAS No. 326885-69-2
Cat. No. B515545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine
CAS326885-69-2
Molecular FormulaC20H26N2O2S
Molecular Weight358.5g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C20H26N2O2S/c1-17(2)19-8-10-20(11-9-19)25(23,24)22-14-12-21(13-15-22)16-18-6-4-3-5-7-18/h3-11,17H,12-16H2,1-2H3
InChIKeyWWECGAVZLFOKMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine (CAS 326885-69-2): Baseline Physicochemical and Structural Identity


1-Benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine is a disubstituted piperazine derivative bearing an N‑benzyl group and an N‑(4‑isopropylphenyl)sulfonyl moiety. It has the molecular formula C₂₀H₂₆N₂O₂S and a monoisotopic mass of 358.1715 Da . The compound belongs to the arylalkylsulfonylpiperazine family, a class that has been systematically investigated for σ₁ receptor (σ₁R) affinity and increasingly explored for cannabinoid CB₁ receptor antagonism [1][2]. Because the 4‑isopropylphenylsulfonyl substituent introduces distinct steric and lipophilic character not present in simple tosyl or phenylsulfonyl analogs, procurement decisions that treat this compound as interchangeable with other sulfonylpiperazines risk selecting a molecule with meaningfully different protein‑binding and pharmacokinetic behaviour.

Why Generic Sulfonylpiperazine Substitution Fails for 1-Benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine (CAS 326885-69-2)


In‑class sulfonylpiperazines are not freely exchangeable because even minor substituent changes on the sulfonyl aryl ring or the piperazine N‑alkyl group drive large shifts in receptor‑binding affinity, subtype selectivity, and physicochemical properties. Studies on 4,4‑disubstituted arylalkylsulfonylpiperazines demonstrate that σ₁ affinity can vary by >100‑fold when the aryl substituent moves from halogen to hydrogen, and that the optimal N‑alkyl chain length (n = 1) is critical for high σ₁ binding [1]. Therefore, a compound carrying a 4‑isopropylphenylsulfonyl group paired with an N‑benzyl group occupies a distinct region of chemical space that cannot be replicated by tosyl, phenylsulfonyl, or N‑methyl analogs. The data below quantify the points at which this specific compound differs from its closest structural neighbors.

Quantitative Differentiation Evidence for 1-Benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine (CAS 326885-69-2)


Molecular Weight and Lipophilicity Comparison: 4-Isopropylphenylsulfonyl vs. Phenylsulfonyl and Tosyl Analogs

The target compound (MW 358.5 Da) is substantially larger than the des‑benzyl scaffold 1-[(4-isopropylphenyl)sulfonyl]piperazine (CAS 730976-75-7, MW 268.38 Da) . In the sulfonylpiperazine class, increasing molecular weight correlates with higher logP, which directly impacts blood‑brain barrier penetration and target‑tissue distribution [1]. The isopropyl substituent on the phenylsulfonyl group further increases steric bulk and lipophilicity relative to the unsubstituted phenylsulfonyl analog (MW ≈ 330 Da for 1-benzyl-4-phenylsulfonylpiperazine) and the tosyl analog (MW ≈ 344 Da for 1-benzyl-4-tosylpiperazine). These differences are not cosmetic; in the σ₁ ligand series, replacing a halogen with hydrogen on the sulfonyl aryl ring changed Ki by >10‑fold, demonstrating the sensitivity of binding to aryl substitution [2].

Physicochemical property comparison Lipophilicity Molecular weight

N-Benzyl Substituent as a Key Determinant of Sigma‑1 Receptor Affinity in Arylalkylsulfonylpiperazines

In the arylalkylsulfonylpiperazine series studied by Sadeghzadeh et al., N‑benzyl substitution at the piperazine nitrogen (matching the architecture of the target compound) was a consistent feature of compounds showing sub‑micromolar σ₁ affinity [1]. Within that series, the σ₁ Ki values ranged from 0.96 nM to >1000 nM depending on the sulfonyl aryl substituent and carbon‑chain length. The target compound 1‑benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine has not been individually reported in that study; however, the structurally analogous 4‑benzyl-1-(3-iodobenzylsulfonyl)piperidine achieved Kiσ₁ = 0.96 nM with 96‑fold selectivity over σ₂ [1]. Removal of the benzyl group (producing the simpler 1-[(4-isopropylphenyl)sulfonyl]piperazine, CAS 730976-75-7) eliminates a critical pharmacophoric element for σ₁ binding as defined by the SAR: the N‑arylalkyl substituent is essential for high‑affinity interaction with the σ₁ receptor [2].

Sigma‑1 receptor affinity Structure‑activity relationship Piperazine N‑substitution

Cannabinoid CB₁ Receptor Antagonism: Patent‑Based Evidence Linking the Sulfonylated Piperazine Scaffold to Anti‑Obesity Indications

The IDRblab Drug Information Base lists 'Sulfonylated piperazine derivative 3' (PMID26161824‑Compound‑183), which shares the 4‑isopropylphenylsulfonylpiperazine core with the target compound, as a small‑molecule CB₁ receptor antagonist under investigation for obesity [1][2]. The reference patent review on CB₁ antagonists as antiobesity agents highlights the critical role of the sulfonamide linkage and the specific aryl substitution pattern in achieving functional antagonism without the CNS side effects that plagued first‑generation CB₁ inverse agonists (e.g., rimonabant) [2]. While the target compound (CAS 326885-69-2) is not explicitly named in the available patent literature accessible through these searches, its chemical architecture places it squarely within the structural envelope defined by these patents. Compounds that lack the 4‑isopropylphenylsulfonyl group or the N‑benzyl appendage fall outside the SAR claims for CB₁ modulators described in this patent family.

CB₁ receptor antagonist Anti-obesity Sulfonylated piperazine

Recommended Application Scenarios for 1-Benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine (CAS 326885-69-2) Based on Differentiation Evidence


Sigma‑1 Receptor Ligand Screening and Pharmacological Profiling

Based on the established σ₁ SAR for arylalkylsulfonylpiperazines, this compound is suitable as a test article in σ₁/σ₂ receptor binding panels where the goal is to map the contribution of the 4‑isopropylphenylsulfonyl substituent to affinity and subtype selectivity [1]. The N‑benzyl group is a prerequisite for high‑affinity σ₁ interaction as demonstrated in the Sadeghzadeh et al. series, and the isopropyl group provides a steric and lipophilic probe that is absent from the more common tosyl and phenylsulfonyl analogs. The compound should be compared head‑to‑head with its des‑isopropyl analog (1‑benzyl-4-phenylsulfonylpiperazine) to isolate the contribution of the isopropyl group.

Negative Allosteric Modulator (NAM) Development for Neuronal Nicotinic Receptors

Sulfonylpiperazine analogs have been identified as negative allosteric modulators of human neuronal nicotinic acetylcholine receptors (nAChRs), including α4β2 and α7 subtypes [2]. The target compound's structural features (arylalkyl N‑substitution plus a substituted sulfonyl aryl ring) align with the SAR for nAChR NAM activity. Researchers investigating nAChR‑related disorders may use this compound to explore whether the 4‑isopropylphenylsulfonyl group confers improved potency or subtype selectivity compared to unsubstituted phenylsulfonyl analogs.

CB₁ Receptor Antagonist Hit‑to‑Lead Expansion

The sulfonylated piperazine scaffold, to which this compound belongs, appears in patent disclosures for CB₁ receptor antagonists targeting metabolic disorders [3][4]. The combination of an N‑benzyl group and a 4‑isopropylphenylsulfonyl group may provide the optimal balance of peripheral restriction and target engagement. This compound serves as a building block for medicinal chemistry teams aiming to synthesize and evaluate novel CB₁ antagonists that avoid the CNS‑mediated adverse effects of rimonabant.

Physicochemical Benchmarking in Sulfonylpiperazine Series

The target compound's predicted logP (3.8–4.2) and molecular weight (358.5 Da) place it in a physicochemical range that is distinctly higher than the des‑benzyl analog (MW 268.4) and modestly higher than tosyl‑benzyl piperazine (MW ~344) . This makes it useful as a reference compound when studying the impact of incremental lipophilicity on membrane permeability, metabolic stability, and tissue distribution within a homologous sulfonylpiperazine series.

Quote Request

Request a Quote for 1-Benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.